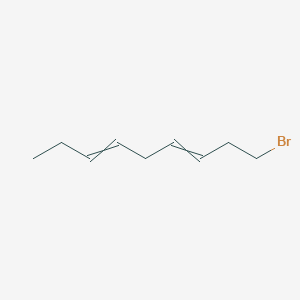

1-Bromonona-3,6-diene

Description

Contextualization of 1,3-Dienes and Halogenated Unsaturated Systems in Advanced Organic Chemistry

In the field of advanced organic chemistry, 1,3-dienes and halogenated unsaturated systems represent two classes of compounds with profound synthetic utility. 1,3-Dienes are fundamental building blocks, renowned for their participation in a wide array of chemical reactions. encyclopedia.pubmdpi.com Their conjugated π-system allows for unique reactivity, most notably in pericyclic reactions such as the Diels-Alder cycloaddition, which is a powerful tool for the stereoselective formation of six-membered rings. encyclopedia.pubresearchgate.net The versatility of 1,3-dienes is further demonstrated by their role in transition metal-catalyzed reactions, including hydrofunctionalizations, cross-couplings, and difunctionalizations, which enable the construction of complex molecular architectures from simple, abundant feedstocks. nih.govnih.gov The 1,3-diene motif is a common feature in numerous natural products, pharmaceuticals, and photoactive organic materials. mdpi.com

Similarly, halogenated unsaturated systems are of critical importance in synthetic chemistry. The incorporation of a halogen atom into an unsaturated carbon framework dramatically influences the molecule's physical and chemical properties. numberanalytics.commt.com Halogenation can alter electronic effects, stability, and lipophilicity, which is particularly crucial in the design of pharmaceuticals and agrochemicals. numberanalytics.combyjus.com The carbon-halogen bond serves as a versatile functional handle. acs.org Organohalides are key precursors for organometallic reagents (e.g., Grignard and organolithium reagents), and they readily participate in nucleophilic substitution and elimination reactions. mt.comacs.org Furthermore, they are indispensable partners in a multitude of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), which are cornerstone methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The synthesis of halogenated alkenes, or vinyl halides, with high stereoselectivity is a significant area of research, as the geometry of the double bond is often critical for subsequent transformations. organic-chemistry.org

The combination of these two functionalities—a diene and a halogen—within a single molecule, as seen in brominated dienes, creates a substrate ripe for synthetic exploration. The bromine atom can influence the stereoselectivity of reactions like the Diels-Alder reaction and provides a site for further functionalization. researchgate.net

Rationale for Research Focus on 1-Bromonona-3,6-diene as a Model Substrate and Synthetic Intermediate

This compound is a notable compound that embodies the synthetic potential of polyfunctional molecules. Its structure, featuring a primary alkyl bromide and a non-conjugated ("skipped") diene system, presents multiple, distinct reactive sites. Unlike conjugated dienes where the double bonds influence each other electronically, the isolated double bonds in this compound react independently, much like simple alkenes. uomosul.edu.iq This structural characteristic makes it an excellent model substrate for investigating chemoselective reactions, where a reagent is required to react with one functional group while leaving the others intact.

The academic interest in this compound and its isomers stems from their utility as versatile synthetic intermediates. The primary bromide at the C1 position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. The two isolated double bonds at the C3 and C6 positions can undergo a range of addition reactions, oxidations, or metathesis.

While extensive research on the specific isomer this compound is not widely published, its role as a precursor is documented in chemical databases, pointing to its use in the synthesis of more complex molecules. chemsrc.com For instance, its precursor, (3Z,6Z)-nona-3,6-dien-1-ol, is a known compound, suggesting a straightforward synthetic route to the target molecule. chemsrc.com The broader class of brominated nonadienes is actively explored in synthesis. For example, the conjugated isomer (1R,2R)-2-((3E,5Z)-6-bromonona-3,5-dien-1-yl)cyclopropane-1-carboxylic acid has been synthesized and evaluated for its anti-inflammatory properties, highlighting the potential biological relevance of this structural class. mdpi.com Other derivatives, such as (((3Z,6Z)-9-bromonona-3,6-dien-1-yl)oxy)triisopropylsilane, have been used as intermediates in the synthesis of complex natural products. theses.cz

The compound's value lies in its capacity to act as a linchpin, enabling the assembly of intricate molecular frameworks through sequential and selective manipulation of its distinct functional groups. This makes it, and related structures, valuable tools for synthetic chemists aiming to construct complex target molecules.

Chemical Data for this compound

Below are the known chemical properties and identifiers for the (3Z,6Z) isomer of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅Br | chemsynthesis.com |

| Molecular Weight | 203.122 g/mol | chemsynthesis.com |

| InChIKey | SREJGOUZLGSTHN-CWWKMNTPBO | chemsynthesis.com |

| Canonical SMILES | CC/C=C\C/C=C/CCBr | chemsynthesis.com |

| Synthesis Reference | Synthetic Communications, 22, p. 2945, 1992 | chemsynthesis.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

90121-03-2 |

|---|---|

Molecular Formula |

C9H15Br |

Molecular Weight |

203.12 g/mol |

IUPAC Name |

1-bromonona-3,6-diene |

InChI |

InChI=1S/C9H15Br/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7H,2,5,8-9H2,1H3 |

InChI Key |

SREJGOUZLGSTHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC=CCCBr |

Origin of Product |

United States |

Advanced Reactivity and Mechanistic Investigations of 1 Bromonona 3,6 Diene

Organometallic Transformations and Catalytic Cycles Involving Bromo-dienes

The carbon-bromine bond in 1-bromonona-3,6-diene serves as a versatile handle for the formation of various organometallic species, which are key intermediates in numerous carbon-carbon bond-forming reactions. These transformations are often at the heart of complex catalytic cycles, enabling the synthesis of intricate molecular architectures.

The conversion of a vinyl bromide, such as the one present in this compound, into an organometallic reagent is a fundamental step in many synthetic strategies. These reagents effectively reverse the polarity of the vinyl carbon, transforming it from an electrophilic to a nucleophilic center.

Grignard Reagents : The reaction of vinyl bromides with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding vinyl Grignard reagent (vinylmagnesium bromide). wikipedia.orgwikipedia.orglibretexts.org This reaction is a classic method for forming a carbon-carbon bond. libretexts.org The stability and reactivity of the Grignard reagent are influenced by the solvent, which coordinates to the magnesium center. libretexts.org Vinyl Grignard reagents are potent nucleophiles that readily add to electrophiles such as aldehydes, ketones, and esters. researchgate.netlibretexts.org

Organolithium Reagents : Vinyl bromides can be converted to vinyllithium (B1195746) reagents through reaction with lithium metal or via lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium). wikipedia.orgunimi.it Vinyllithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.orgwikipedia.org They are powerful nucleophiles used in a variety of transformations, including addition to carbonyl compounds and in cross-coupling reactions. wikipedia.orgwikipedia.orgresearchgate.net

Organozinc Reagents : Organozinc reagents can be prepared directly from vinyl bromides by reaction with activated zinc metal (e.g., Rieke® Zinc) or by transmetalation from a corresponding organolithium or Grignard reagent. sigmaaldrich.comjeyamscientific.inrug.nl A significant advantage of organozinc reagents is their greater tolerance of functional groups compared to the more reactive Grignard and organolithium reagents. sigmaaldrich.comjeyamscientific.in They are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. sigmaaldrich.comnih.gov

Table 1: Comparison of Organometallic Reagents from Vinyl Bromides

| Organometallic Reagent | Typical Preparation Method | Key Characteristics | Common Applications |

| Grignard Reagent | Reaction with Magnesium (Mg) | Strong nucleophile and base. libretexts.org | Addition to carbonyls, epoxides. |

| Organolithium Reagent | Reaction with Lithium (Li) or alkyllithium | Very strong nucleophile and base. wikipedia.org | Polymerization initiator, strong base, nucleophilic addition. wikipedia.org |

| Organozinc Reagent | Reaction with Zinc (Zn) or transmetalation | Milder, more functional group tolerant. sigmaaldrich.comjeyamscientific.in | Negishi coupling, 1,4-additions. sigmaaldrich.com |

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed reactions, particularly those involving palladium. These processes are central to the catalytic cycles of important transformations like the Heck, Suzuki, and Stille couplings. numberanalytics.comlibretexts.org

Oxidative Addition : In the context of a molecule like this compound, the catalytic cycle often begins with the oxidative addition of the carbon-bromine bond to a low-valent metal center, typically palladium(0). numberanalytics.comresearchgate.netnih.gov This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species, where the metal has been oxidized. numberanalytics.comfrontiersin.org The rate and success of this step can be influenced by the nature of the ligands on the metal and the specific vinyl halide. nih.gov For instance, the oxidative addition of vinyl bromides to Pd(0) complexes is a well-established process. researchgate.net

Reductive Elimination : This is the microscopic reverse of oxidative addition and is typically the final step in a catalytic cycle, responsible for forming the desired product and regenerating the active catalyst. rsc.orgpku.edu.cn In this step, two ligands on the metal center couple and are expelled from the metal's coordination sphere, leading to a reduction in the metal's oxidation state (e.g., from Pd(II) to Pd(0)). frontiersin.orgrsc.org For example, after a series of steps such as migratory insertion or transmetalation, the organic groups attached to the palladium(II) center can undergo reductive elimination to form a new carbon-carbon bond. rsc.org

A plausible catalytic cycle involving this compound in a Heck-type intramolecular cyclization would involve:

Oxidative addition of the C-Br bond to a Pd(0) catalyst.

Intramolecular migratory insertion of one of the double bonds of the diene system into the newly formed vinyl-palladium bond.

β-hydride elimination to form a cyclized diene product and a hydridopalladium(II) species.

Reductive elimination of HBr (often facilitated by a base) to regenerate the Pd(0) catalyst.

Transmetalation is a key step in many cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings. acs.orgcsic.esresearchgate.net It involves the transfer of an organic group from one metal to another. In the context of reactions involving this compound, this would typically occur after the initial oxidative addition of the C-Br bond to a palladium(0) catalyst.

The resulting vinylpalladium(II) bromide intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). For instance, in a Suzuki-Miyaura coupling, a vinylpalladium(II) species would react with an organoboron compound in the presence of a base. libretexts.org The organic group from the boron compound replaces the bromide on the palladium center. libretexts.org

The mechanism of transmetalation can be either "open" or "cyclic". Theoretical studies on the Stille reaction involving vinyl bromides suggest that a cyclic mechanism is often favored. acs.orgcsic.esresearchgate.net This involves a bridged intermediate where both metals are connected by the transferring group and a halide. Following transmetalation, the resulting diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. nih.gov

Cycloaddition Reactions of the Diene System

The conjugated diene moiety within this compound is primed for participation in cycloaddition reactions, most notably the Diels-Alder reaction. This powerful transformation allows for the stereocontrolled formation of six-membered rings, a common structural motif in many natural products and complex molecules. wikipedia.orgorganic-chemistry.org

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. wikipedia.orgorganic-chemistry.org The reaction is thermally allowed and proceeds through a cyclic transition state. wikipedia.org The reactivity of the diene and dienophile is governed by their electronic properties; typically, electron-rich dienes react faster with electron-poor dienophiles. organic-chemistry.org

Intermolecular Diels-Alder Reactions : this compound can act as the diene component in an intermolecular Diels-Alder reaction with a suitable dienophile. The presence of the bromoalkenyl group may influence the stereoselectivity of the reaction. The formation of the cyclohexene ring creates two new carbon-carbon sigma bonds and up to four new stereocenters. wikipedia.org

Intramolecular Diels-Alder (IMDA) Reactions : The structure of this compound, with a diene and a double bond within the same molecule, makes it a potential candidate for an intramolecular Diels-Alder reaction, although the dienophile in this case is not electronically activated. uh.edumasterorganicchemistry.com IMDA reactions are powerful tools for constructing polycyclic systems. uh.edu The feasibility and outcome of an IMDA reaction depend on the length and flexibility of the tether connecting the diene and dienophile, which dictates the ability to achieve the necessary transition state geometry. masterorganicchemistry.com Such reactions are known to work best when forming five- or six-membered rings in addition to the newly formed cyclohexene ring. masterorganicchemistry.com A variation of this is the transannular Diels-Alder reaction, where the diene and dienophile are part of a larger ring, leading to the formation of three new rings. masterorganicchemistry.com

The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. wikipedia.orgbeilstein-journals.orgresearchgate.net This reaction is a highly efficient method for the synthesis of six-membered heterocyclic rings. beilstein-journals.orgresearchgate.net

The diene system of this compound can potentially react with various heterodienophiles. For example:

Aza-Diels-Alder : Reaction with an imine (C=N) as the dienophile would lead to the formation of a tetrahydropyridine (B1245486) derivative. wikipedia.org

Oxo-Diels-Alder : Using a carbonyl compound (C=O) as the dienophile can produce a dihydropyran ring. wikipedia.org

Nitroso-Diels-Alder : Nitroso compounds (R-N=O) can act as dienophiles to form 1,2-oxazine rings. beilstein-journals.org The regioselectivity of this reaction is influenced by substituents on both the diene and the dienophile, as well as the reaction conditions. beilstein-journals.org

These hetero-Diels-Alder reactions significantly expand the synthetic utility of the diene functionality, providing access to a diverse range of heterocyclic structures. researchgate.net

Alder-ene and Related Pericyclic Transformations

The Alder-ene reaction is a pericyclic process that involves an alkene possessing an allylic hydrogen (the "ene") and a multiple bond (the "enophile") to form a new sigma bond, with a concurrent migration of the double bond and a 1,5-hydrogen shift. wikipedia.org this compound is structurally primed for intramolecular Alder-ene reactions, as it is a 1,6-diene. In this context, one double bond acts as the ene component while the other serves as the enophile.

These intramolecular reactions are powerful tools for constructing cyclic systems, and for 1,6-dienes, they typically yield five-membered rings. nih.gov The reaction is thermally allowed under Woodward-Hoffmann rules and can be conceptualized as a concerted process involving a six-membered, pseudo-chair or pseudo-boat transition state. nih.gov Such reactions often require high temperatures to overcome the activation energy associated with breaking the allylic C-H sigma bond. wikipedia.orgorganic-chemistry.org

Computational studies on various 1,6-dienes provide insight into the factors governing the diastereoselectivity of the cyclization. nih.govnih.gov The presence of activating groups on the enophile can lower the activation barrier and increase the asynchronicity of the transition state, which influences the stereochemical outcome. nih.gov For unactivated 1,6-dienes, the reaction often favors the formation of cis-fused products through an early transition state. nih.govnih.gov The introduction of Lewis acids can dramatically accelerate the reaction, allowing it to proceed at lower temperatures with high diastereoselectivity. organic-chemistry.orgresearchgate.net

Beyond the Alder-ene reaction, the bromine substituent on related dienic systems has been shown to exert significant stereocontrol in other pericyclic transformations, such as the Diels-Alder reaction. Investigations into brominated conjugated dienes have demonstrated that the bromine atom can lead to complete π-diastereofacial and endo/exo stereoselection, highlighting the profound influence of halogen substituents in these concerted processes. researchgate.net

| Reaction Type | Conditions | Key Features | Stereochemical Outcome |

| Intramolecular Alder-ene | Thermal (High Temp.) | Concerted [π2s+π2s+σ2s] process; Forms 5-membered ring. nih.gov | Generally favors cis products for unactivated systems due to lower strain energy in an early transition state. nih.govnih.gov |

| Lewis Acid-Catalyzed Alder-ene | Lewis Acid (e.g., TiCl₄, Et₂AlCl) | Dramatically accelerated rate; Milder reaction temperatures. organic-chemistry.orgresearchgate.net | Often high diastereo- and enantiostereoselectivity can be achieved. researchgate.net |

| Related Pericyclic Reactions | Varies (Thermal or Catalytic) | Bromine substituents can enforce high stereocontrol in reactions like the Diels-Alder cycloaddition. researchgate.net | Can lead to complete facial and endo/exo selectivity. researchgate.net |

Radical-Mediated Pathways and Their Application to Bromodienes

The presence of both allylic hydrogens and a vinyl bromide moiety makes this compound a versatile substrate for radical chemistry. Radical reactions can be initiated through homolytic cleavage of a weak bond, and they proceed via a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com

A significant pathway available to 1,6-dienes is intramolecular radical cyclization. These reactions are kinetically controlled and are a highly effective strategy for synthesizing five-membered rings. libretexts.org A radical can be generated on the carbon backbone, for instance, through hydrogen abstraction from an allylic position by an initiator radical. This newly formed carbon-centered radical can then add to the second double bond within the molecule, leading to a cyclized radical intermediate, which is subsequently quenched to afford the final product. libretexts.org

Alternatively, the carbon-bromine bond can participate in radical processes. Halogen atom transfer, often initiated by reagents like triethylborane (B153662) (Et₃B) or tributyltin hydride (Bu₃SnH), can generate a vinyl radical at the C1 position. libretexts.orgmdpi.com This radical could then engage in intramolecular cyclization or intermolecular reactions. Radical additions to dienes can also be part of cascade reactions, where an initial radical addition is followed by cyclization or other transformations to build molecular complexity. researchgate.netnih.govbeilstein-journals.org

The selectivity of radical bromination is a well-established principle; bromination is highly selective for the weakest C-H bonds, such as tertiary or allylic positions. masterorganicchemistry.com While direct bromination with Br₂ could lead to addition across the double bonds, the use of reagents like N-bromosuccinimide (NBS) is standard for achieving selective allylic bromination. masterorganicchemistry.com

| Radical Process | Initiator/Reagent | Intermediate | Typical Product |

| Allylic Hydrogen Abstraction & Cyclization | AIBN, Peroxides lumenlearning.com | Allylic radical, Cyclized alkyl radical | Substituted cyclopentane (B165970) derivatives libretexts.org |

| Halogen Atom Transfer & Cyclization | Bu₃SnH, Et₃B/O₂ libretexts.orgmdpi.com | Vinyl radical | Cyclized products initiated from the vinyl moiety |

| Radical Addition to Diene | Various radical sources | Adduct radical | Functionalized alkenes, potentially leading to further cyclization nih.govbeilstein-journals.org |

| Allylic Bromination | N-Bromosuccinimide (NBS) masterorganicchemistry.com | Allylic radical | Introduction of an additional bromine atom at an allylic position |

Functionalization of the Vinyl Bromide Moiety in Complex Systems

The vinyl bromide group in this compound is a key functional handle for constructing more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions. mdpi.com These methods are indispensable in modern organic synthesis as they allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, often with high tolerance for other functional groups present in the molecule. acs.org

The vinyl bromide can serve as the electrophilic partner in a variety of named reactions:

Suzuki-Miyaura Coupling: This reaction pairs the vinyl bromide with an organoboron reagent (e.g., a vinyl or aryl boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming new C(sp²)–C(sp²) bonds. uwindsor.ca

Sonogashira Coupling: This palladium-catalyzed reaction couples the vinyl bromide with a terminal alkyne, typically using a copper(I) co-catalyst. It is a premier method for synthesizing enynes. mdpi.com

Stille Coupling: In this reaction, the vinyl bromide is coupled with an organostannane reagent, also under palladium catalysis.

Heck Coupling: The vinyl bromide can react with an alkene to form a new, more substituted alkene.

A significant advantage of these methods is their chemoselectivity; conditions can be optimized to react exclusively at the C-Br bond, leaving the diene system of this compound intact for subsequent transformations. This orthogonality is crucial in the synthesis of complex natural products and other advanced molecular targets. acs.org Advanced strategies have even been developed for the cross-electrophile coupling of two different vinyl electrophiles, such as a vinyl bromide and a vinyl triflate, using a dual-catalyst system of nickel and palladium to create highly substituted 1,3-dienes. nih.gov

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base uwindsor.ca | C=C–R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0)/Cu(I) + Base mdpi.com | C=C–C≡C-R |

| Stille | Organostannane (R-SnBu₃) | Pd(0) complex | C=C–R |

| Cross-Electrophile | Vinyl Triflates | Ni and Pd dual catalysts + Zn reductant nih.gov | C=C–C=C |

Stereochemical Control and Selectivity in 1 Bromonona 3,6 Diene Chemistry

Diastereoselective Synthesis and Transformations

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. wikipedia.org In the context of 1-bromonona-3,6-diene, this primarily involves controlling the geometry of the diene's double bonds and influencing the stereochemical outcome of reactions in which it participates.

The geometry of the two double bonds in this compound can exist in four different diastereomeric forms: (3E,6E), (3E,6Z), (3Z,6E), and (3Z,6Z). The synthesis of a single, defined isomer is a significant challenge. Modern synthetic methods provide pathways to achieve high stereoselectivity. researchgate.net Strategies for the stereoselective synthesis of 1,3-dienes often rely on well-established reactions where the stereochemistry of the reactants dictates the stereochemistry of the product. nih.gov

Key methods for controlling diene geometry include:

Cross-Coupling Reactions : The Suzuki-Miyaura reaction, for instance, can couple stereodefined alkenyl boronic acids or esters with alkenyl halides, preserving the geometry of the double bonds in the final diene product. nih.gov

Carbonyl Olefination : Reactions like the Wittig and Horner-Wadsworth-Emmons reactions can be tuned to favor the formation of either E or Z-alkenes, which can be applied to construct the diene framework. mdpi.com

Metathesis : Ene-yne metathesis is an efficient method for producing 1,3-dienes, although controlling stereoselectivity can be challenging. nih.gov

Isomerization : Transition metal catalysts can isomerize mixtures of diene isomers into the thermodynamically more stable E,E-isomer. organic-chemistry.org

A specific derivative, (((3Z,6Z)-9-bromonona-3,6-dien-1-yl)oxy)triisopropylsilane, has been synthesized, indicating that methods for accessing the (Z,Z)-isomer are established. theses.cz

The geometry of the diene has a profound impact on its reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition. The diene must adopt an s-cis (or cisoid) conformation for the reaction to occur. libretexts.orglibguides.com The stability of this conformation is influenced by the E/Z configuration of the double bonds. Substituents on the diene can create steric hindrance that disfavors the required s-cis conformation, thereby reducing the reaction rate. masterorganicchemistry.com For example, a Z-configured double bond might introduce steric strain that makes adopting the s-cis conformation more difficult compared to an E-configured counterpart. docbrown.info

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are powerful tools for constructing six-membered rings with high stereocontrol. libretexts.orglibguides.com When this compound acts as the four-pi component, its inherent stereochemistry is transferred to the newly formed cyclic product. libretexts.org

The diastereoselectivity of these processes is governed by several factors:

Stereospecificity of the Reaction : The Diels-Alder reaction is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene (B86901) ring. libretexts.org

Endo/Exo Selectivity : In reactions with cyclic dienes or dienophiles with unsaturated substituents, the formation of two diastereomeric products, termed endo and exo, is possible. The endo product, where the substituent on the dienophile is oriented towards the diene's pi-system, is often the kinetically favored product. libretexts.org

Facial Selectivity : If the diene or dienophile is chiral or has a prochiral face, the cycloaddition can proceed with facial selectivity, leading to a preponderance of one enantiomer or diastereomer. This can be influenced by chiral catalysts or auxiliaries. nih.gov

Recent advancements have shown that cobalt catalysts can be used to control whether a 1,3-diene and an alkyne undergo a [4+2] or a [2+2] cycloaddition, leading to completely different product scaffolds depending on the ligand used. nih.gov Furthermore, rhodium(III) catalysis enables the highly diastereoselective three-component amino oxygenation of 1,3-dienes, functionalizing the internal double bond and creating new stereocenters with high control. nih.gov In tandem reactions, boron-substituted 1,3-dienes can undergo a [4+2] cycloaddition followed by an allylboration, with the stereoselectivity of the second step being influenced by the cyclic allylboronate intermediate formed in the first. beilstein-journals.org

| Reaction Type | Key Stereochemical Aspect | Typical Outcome | Reference |

|---|---|---|---|

| Diels-Alder [4+2] Cycloaddition | Diene/Dienophile Geometry | Stereospecific retention of reactant geometry in the product. | libretexts.org |

| Diels-Alder [4+2] Cycloaddition | Endo/Exo Selectivity | Kinetic preference for the endo product. | libretexts.org |

| Catalyst-Controlled Cycloaddition | Ligand Structure | Chemoselectivity between [4+2] and [2+2] pathways can be controlled. | nih.gov |

| Rh(III)-Catalyzed Amino Oxygenation | Catalyst/Substrate Interaction | High diastereoselectivity in the formation of 3,4-amino-oxygenated products. | nih.gov |

| Tandem Cycloaddition/Allylboration | Intermediate Conformation | High diastereoselectivity in the final homoallylic alcohol product. | beilstein-journals.org |

Enantioselective Methodologies Utilizing this compound

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is critically important in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. This compound, with its bromo-functional handle, is a versatile substrate for such methodologies.

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product. researchgate.net While this compound itself can be a substrate in such reactions, its greater potential lies in its role as a precursor to chiral ligands. The bromine atom serves as a convenient point for functionalization, allowing for the synthesis of new chiral diene ligands. d-nb.inforesearchgate.net

Chiral diene ligands, complexed with transition metals like rhodium, have proven highly effective in a variety of asymmetric transformations. sigmaaldrich.comsigmaaldrich.com A notable strategy involves the synthesis of bicyclic dienes containing an alkenyl bromide. This bromide can be readily modified via cross-coupling reactions to introduce a wide range of substituents, effectively creating a library of chiral ligands from a common intermediate. d-nb.inforesearchgate.net This allows for the fine-tuning of the ligand's steric and electronic properties to achieve high enantioselectivity in a target reaction. d-nb.info

These rhodium-diene catalysts have demonstrated high performance in several key reaction types:

1,4-Addition (Conjugate Addition) : The addition of arylboronic acids to α,β-unsaturated ketones and esters can be rendered highly enantioselective. d-nb.infoorganic-chemistry.org

1,2-Addition : The addition of organoboron reagents to aldehydes and imines proceeds with high yields and enantiomeric excesses. d-nb.inforesearchgate.net

| Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1,4-Addition | 2-Cyclohexenone | 3-Phenylcyclohexanone | 98 | >99 |

| 1,4-Addition | N-Tosyl-α,β-unsaturated imine | Chiral β-arylamine | 98 | 98 |

| 1,2-Addition | N-Tosylbenzaldimine | Chiral diarylmethylamine | 98 | 96 |

| Allenylation | Cyclic N-sulfonyl ketimine | Chiral α-allenyl amine | 88 | 98 |

This modular approach, starting from a bromo-diene, makes these "Himbert dienes" attractive and competitive with other classes of chiral ligands. d-nb.info

An alternative strategy for enantioselective synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This approach could be applied to the synthesis of an enantiomerically enriched version of this compound or its derivatives. The general process involves:

Attaching a chiral auxiliary (e.g., an Evans oxazolidinone or a camphor-based auxiliary) to an achiral precursor molecule. wikipedia.orgresearchgate.net

Performing a reaction to construct the diene framework or a key stereocenter. The steric and electronic properties of the auxiliary block one reaction pathway, favoring another and leading to a diastereomerically enriched product.

Removing the auxiliary to reveal the enantioenriched target molecule.

For example, a chiral auxiliary could be used to control the stereochemistry of an aldol (B89426) reaction to create a chiral alcohol. researchgate.net This alcohol could then be used as a starting point for a series of reactions to construct the this compound skeleton, with the initial stereocenter influencing subsequent steps. While specific examples for the synthesis of this compound using this method are not prominently documented, the principles of chiral auxiliary-mediated synthesis are broadly applicable and represent a viable, albeit often lengthy, route to chiral dienes. wikipedia.orgnih.gov

Computational and Theoretical Investigations of 1 Bromonona 3,6 Diene Reactivity

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that govern its reactivity. nih.govrsc.orgmdpi.com Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 1-bromonona-3,6-diene. nih.govrsc.orgmdpi.com These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

Key Electronic Features:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to its reactivity. The energy and localization of the HOMO indicate the molecule's nucleophilic character, while the LUMO's characteristics point to its electrophilic sites. For a diene system, the HOMO is typically associated with the π-bonds of the double bonds.

Electron Density Distribution: The presence of the bromine atom introduces a significant electronic perturbation. Its electronegativity creates a dipole moment and influences the charge distribution across the entire molecule. This, in turn, affects the reactivity of the double bonds.

Reactivity Descriptors: Computational methods can quantify reactivity through various descriptors. These include atomic charges, which can suggest sites susceptible to nucleophilic or electrophilic attack, and frontier molecular orbital densities, which provide a more nuanced picture of reactivity in pericyclic reactions. researchgate.netresearchgate.net

Below is a hypothetical table illustrating the type of data that can be generated from quantum chemical calculations on different isomers of this compound.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| (3Z,6Z)-1-bromonona-3,6-diene | -9.5 | 1.2 | 2.1 |

| (3E,6E)-1-bromonona-3,6-diene | -9.4 | 1.1 | 2.0 |

| (3Z,6E)-1-bromonona-3,6-diene | -9.45 | 1.15 | 2.05 |

Note: The data in this table is illustrative and intended to show the type of information generated by quantum chemical analysis.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is instrumental in mapping the potential energy surface of a reaction, identifying transition states, and thereby elucidating the reaction mechanism. smu.edunih.gov For reactions involving this compound, such as cycloadditions or substitutions, computational studies can provide a step-by-step description of the chemical transformation.

Mechanistic Insights from Modeling:

Transition State Geometry: The geometry of the transition state is a critical piece of information. For instance, in a Diels-Alder reaction, the transition state geometry reveals the extent of bond formation and breaking and whether the reaction is synchronous or asynchronous. nih.gove-bookshelf.de

Activation Energies: By calculating the energy difference between the reactants and the transition state, the activation energy barrier for a reaction can be determined. researchgate.net This allows for the comparison of different possible reaction pathways and the prediction of the most likely mechanism.

Reaction Intermediates: Computational studies can identify and characterize any intermediates that may be formed during the reaction. For example, in the addition of HBr to a diene, a resonance-stabilized carbocation is formed as an intermediate, and its stability can be computationally assessed. masterorganicchemistry.com

The following table provides a hypothetical example of calculated activation energies for different reaction pathways of this compound.

| Reaction Type | Pathway | Calculated Activation Energy (kcal/mol) |

| Diels-Alder | Endo approach | 25 |

| Diels-Alder | Exo approach | 28 |

| SN2 Substitution | Direct displacement | 35 |

Note: The data in this table is for illustrative purposes.

Prediction and Rationale of Chemo-, Regio-, and Stereoselectivity in Bromodiene Reactions

One of the most powerful applications of computational chemistry is the prediction and rationalization of selectivity in chemical reactions. oxfordsciencetrove.com For a molecule like this compound with multiple reactive sites and the potential for various stereochemical outcomes, computational studies are invaluable. researchgate.netresearchgate.netmdpi.comnih.gov

Chemoselectivity: This refers to which functional group in a molecule will react. In this compound, the two double bonds and the carbon-bromine bond are all potential sites for reaction. Computational modeling can predict which site is more reactive under specific conditions by comparing the activation barriers for reactions at each site. mdpi.comnih.gov

Regioselectivity: When a reagent can add to a functional group in different orientations, regioselectivity becomes important. For example, in the hydroboration of a diene, the boron can add to different carbon atoms of the double bonds. researchgate.net Computational analysis of the transition states for the different modes of addition can predict the major regioisomer. researchgate.netnih.govchemrxiv.org

Stereoselectivity: This pertains to the preferential formation of one stereoisomer over another. In Diels-Alder reactions, the formation of endo or exo products is a classic example of stereoselectivity. vanderbilt.edu Computational studies can rationalize the observed stereoselectivity by examining the energies of the respective transition states, often revealing subtle steric or electronic interactions that favor one outcome. nih.gov

The table below illustrates how computational results can be presented to predict selectivity.

| Reaction | Selectivity Type | Predicted Outcome | Rationale from Calculation |

| Diels-Alder with Maleic Anhydride | Stereoselectivity | Endo product favored | Lower activation energy for the endo transition state due to secondary orbital interactions. |

| Addition of HBr | Regioselectivity | 1,4-addition product favored under thermodynamic control | Higher stability of the 1,4-addition product (more substituted double bond). masterorganicchemistry.com |

| Epoxidation with m-CPBA | Chemoselectivity | Reaction at the C6=C7 double bond | Lower activation barrier due to less steric hindrance compared to the C3=C4 double bond. |

Note: The predictions in this table are hypothetical and based on general principles of reactivity.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. lumenlearning.com Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies. mdpi.comnih.govnih.govencyclopedia.pubresearchgate.net

Conformational Analysis: This involves systematically identifying the stable conformations (rotamers) of a molecule and their relative energies. For an acyclic molecule like this compound, rotations around the single bonds can lead to a multitude of conformations. lumenlearning.commdpi.com Some of these conformations may be more reactive than others due to factors like steric accessibility of the reactive sites or the pre-organization of the molecule for a specific reaction. For example, for a diene to participate in a Diels-Alder reaction, it must adopt an s-cis conformation. vanderbilt.edu

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. nih.govnih.govencyclopedia.pubresearchgate.net By solving the classical equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and provide insights into the flexibility and dynamic interconversion between different conformations. researchgate.net This can be particularly useful for understanding how the molecule might change its shape to accommodate a reactant or to pass through a transition state.

The following table presents hypothetical relative energies for different conformers of this compound.

| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) |

| Extended | 180° | 0.0 |

| Gauche | 60° | 0.8 |

| Eclipsed (s-cis like) | 0° | 4.5 |

Note: This data is illustrative and serves to demonstrate the output of conformational analysis.

Synthetic Utility of 1 Bromonona 3,6 Diene in Complex Molecular Architectures

1-Bromonona-3,6-diene is a highly functionalized and versatile chemical intermediate. Its unique structure, featuring a terminal bromine atom and two non-conjugated diene systems, provides multiple reactive sites for strategic chemical modifications. This allows for its application as a key building block in the assembly of intricate molecular structures, ranging from biologically active natural products to complex polycyclic and spirocyclic frameworks. The strategic placement of its functional groups enables chemists to employ a variety of advanced synthetic methodologies to build molecular complexity efficiently.

Future Directions and Emerging Research Avenues in 1 Bromonona 3,6 Diene Chemistry

Sustainable and Green Chemistry Applications for Bromodiene Synthesis and Transformation

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis and transformation of brominated dienes. chemmethod.comtradebe.com The goal is to develop processes that are not only efficient but also environmentally responsible, minimizing waste and energy consumption. aircconline.commatanginicollege.ac.in

Key Green Chemistry Strategies:

Use of Renewable Feedstocks: A primary goal of green chemistry is to utilize raw materials that are renewable rather than depleting. tradebe.commatanginicollege.ac.in Research is exploring the use of biomass-derived starting materials for the synthesis of complex molecules, which could be adapted for creating the carbon backbone of dienes. chemmethod.com

Safer Solvents and Auxiliaries: A significant portion of waste in the chemical industry comes from solvents. mdpi.com The shift towards green solvents, such as water, supercritical fluids, or biodegradable solvents like Cyrene™, is a key area of research. chemmethod.comnih.gov For instance, a sustainable method for synthesizing 1,2,3-triazoles has been developed using Cyrene™, which allows for product isolation by simple precipitation in water, thereby avoiding organic solvent extractions and minimizing waste. nih.gov

Catalysis over Stoichiometric Reagents: Catalytic reactions are preferred as they are more atom-efficient and generate less waste compared to stoichiometric reagents. tradebe.commatanginicollege.ac.in The development of novel catalysts for reactions such as cross-coupling or metathesis can enable more sustainable pathways for the synthesis and functionalization of bromodienes. nih.gov

Table 1: Comparison of Traditional vs. Green Approaches in Diene Synthesis

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Starting Materials | Often derived from depletable fossil fuels (petroleum, natural gas). tradebe.com | Emphasis on renewable feedstocks, such as agricultural products or waste from other processes. tradebe.com |

| Solvents | Use of volatile and often toxic organic solvents. | Use of safer solvents like water, supercritical CO₂, or biodegradable alternatives. mdpi.comnih.gov |

| Reagents | Often relies on stoichiometric reagents, leading to significant waste. | Prioritizes the use of highly efficient and recyclable catalysts. matanginicollege.ac.in |

| Energy Consumption | May require high temperatures and pressures, leading to high energy use. | Aims for reactions at ambient temperature and pressure to increase energy efficiency. tradebe.com |

| Waste Generation | Can produce significant amounts of byproducts and waste that require treatment. | Designed to prevent waste, maximizing atom economy and minimizing byproduct formation. tradebe.com |

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, offers significant advantages for the synthesis of halogenated dienes. europa.eu This technology, combined with automation, enables safer, more efficient, and scalable production.

Advantages of Flow Chemistry:

Enhanced Safety: Many reactions, including halogenations, can be highly exothermic. Flow reactors have superior heat transfer capabilities compared to batch reactors, which prevents the formation of dangerous hot spots and reduces the risk of runaway reactions. europa.eu

Improved Control and Reproducibility: The precise control over parameters like temperature, pressure, and reaction time in a flow system leads to higher reproducibility and often better yields and purity.

Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production. Instead of using larger and potentially more hazardous reactors, the system can be run for a longer duration.

Telescoped Reactions: Flow chemistry allows for the integration of multiple reaction steps into a single, continuous process, avoiding the need for isolation and purification of intermediates. This has been demonstrated in the synthesis of complex molecules involving diene moieties. nih.gov

Automated synthesis platforms can be integrated with flow reactors to create "self-driving" laboratories. scispace.com These systems can perform reactions, analyze the outcomes, and then use that data to optimize conditions for subsequent experiments without human intervention. d-nb.info This approach significantly accelerates the discovery and optimization of new synthetic routes for compounds like 1-bromonona-3,6-diene.

Table 2: Batch vs. Flow Chemistry for Halogenated Compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots. | Excellent, leading to better temperature control. europa.eu |

| Safety | Higher risk for highly exothermic or hazardous reactions. | Inherently safer due to small reaction volumes and superior control. europa.eu |

| Scalability | Complex, often requires re-optimization. | Simpler, often achieved by extending run time. |

| Process Control | Less precise control over mixing and reaction time. | Precise control over residence time, stoichiometry, and temperature. |

| Multi-step Synthesis | Requires isolation and purification at each step. | Enables "telescoped" reactions, combining multiple steps seamlessly. nih.gov |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization for Halogenated Dienes

Key Applications of AI/ML in Chemistry:

Reaction Outcome Prediction: ML models, often trained on vast datasets of published reactions, can predict the likely outcome of a chemical reaction, including identifying the major product and potential byproducts. nih.gov For Diels-Alder reactions involving dienes, ML models have shown the ability to predict regio- and diastereoselective outcomes with high accuracy. researchgate.net

Retrosynthesis Planning: AI tools can suggest potential synthetic routes for a target molecule by working backward from the final product. rsc.org These models can propose disconnections and identify available starting materials, mimicking the logic of a human chemist but on a much larger scale.

Condition Optimization: AI algorithms can be used to explore a vast parameter space (e.g., temperature, solvent, catalyst, concentration) to find the optimal conditions for a specific reaction, maximizing yield and minimizing byproducts. beilstein-journals.org This is often done through an active learning loop, where the AI suggests experiments, learns from the results, and proposes new, improved conditions. arxiv.org

Catalyst and Materials Design: AI can accelerate the discovery of new catalysts and materials with desired properties. aitenea.comarxiv.org By analyzing structure-activity relationships, ML can guide the design of novel catalysts for specific transformations of halogenated dienes.

The integration of AI with automated robotic platforms has the potential to create fully autonomous systems for chemical synthesis. scispace.com Such systems could independently design a synthetic route for a compound like this compound, optimize the reaction conditions, and perform the synthesis, representing a paradigm shift in chemical research and development. beilstein-journals.org

Table 3: Machine Learning Applications in Halogenated Diene Chemistry

| Application Area | Machine Learning Technique | Specific Function |

|---|---|---|

| Retrosynthesis | Transformer-based Models, Graph Neural Networks | Suggesting synthetic pathways and disconnections for target molecules. rsc.org |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Optimizing reaction parameters (temperature, concentration, etc.) to maximize yield. beilstein-journals.orgarxiv.org |

| Yield Prediction | Random Forest, Gradient Boosting, Neural Networks | Predicting the expected yield of a reaction before it is run in the lab. beilstein-journals.org |

| Selectivity Prediction | Classification Models (e.g., NN, RF) | Predicting the major regio- or stereoisomer in reactions like Diels-Alder. researchgate.net |

| Catalyst Design | Generative Models, Reinforcement Learning | Proposing novel catalyst structures with enhanced activity or selectivity. arxiv.org |

Q & A

Q. How do electronic effects influence the bromine substitution pattern in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.